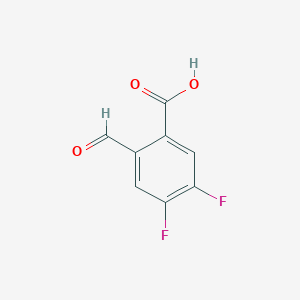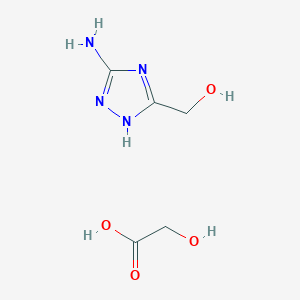
4-Bromo-5-methyl-2-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methyl-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a bromine atom at the fourth position, a methyl group at the fifth position, and a methylthio group at the second position on the pyrimidine ring. These substitutions confer unique chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methyl-2-(methylthio)pyrimidine.
Bromination: The bromination of 5-methyl-2-(methylthio)pyrimidine is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or modify the methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-5-methyl-2-(methylthio)pyrimidine.
Oxidation: Sulfoxides or sulfones of the original compound.
Reduction: Dehalogenated or demethylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methyl-2-(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, particularly kinase inhibitors used in cancer treatment.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and inhibition mechanisms due to its structural similarity to biological pyrimidines.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methyl-2-(methylthio)pyrimidine depends on its application:
Kinase Inhibition: In medicinal chemistry, it acts by binding to the ATP-binding site of kinases, inhibiting their activity and thus preventing the phosphorylation of target proteins involved in cell proliferation and survival.
Enzyme Interaction: The compound can interact with various enzymes, either inhibiting or modifying their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(methylthio)pyrimidine: Lacks the methyl group at the fifth position.
4-Bromo-2-(methylthio)pyrimidine: Lacks the methyl group at the fifth position.
4-Bromo-5-methyl-2-(ethylthio)pyrimidine: Has an ethylthio group instead of a methylthio group.
Uniqueness: 4-Bromo-5-methyl-2-(methylthio)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its methylthio group at the second position and bromine at the fourth position make it particularly useful in synthesizing kinase inhibitors and other biologically active molecules.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFRWPMUXIMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/structure/B8012801.png)




![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)


![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
